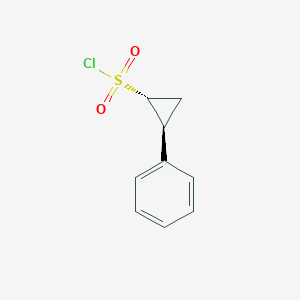

rac-(1R,2S)-2-phenylcyclopropane-1-sulfonyl chloride

描述

Molecular Architecture and Stereochemical Considerations

This compound is a chiral cyclopropane derivative with a sulfonyl chloride functional group. Its molecular formula is C₉H₉ClO₂S , and it exists as a racemic mixture of the (1R,2S) and (1S,2R) enantiomers. The compound’s structure features:

- A cyclopropane ring substituted at the 2-position with a phenyl group and at the 1-position with a sulfonyl chloride moiety.

- The sulfonyl chloride group (-SO₂Cl) is bonded to the cyclopropane carbon, creating a tetrahedral sulfur center.

The stereochemistry is defined by the Cahn-Ingold-Prelog priority rules , with the (1R,2S) configuration indicating the spatial arrangement of substituents around the cyclopropane carbons. The racemic descriptor ("rac") denotes an equal mixture of enantiomers.

| Property | Value |

|---|---|

| Molecular formula | C₉H₉ClO₂S |

| Molecular weight | 216.68 g/mol |

| SMILES notation | ClS(=O)(=O)C1(CC1)C1=CC=CC=C1 |

| InChIKey | FEPOIQPPYDWSBG-DTWKUNHWSA-N |

Key stereochemical features :

Cyclopropane Ring Strain Analysis

The cyclopropane ring in this compound exhibits significant ring strain , a hallmark of three-membered carbocycles. This strain arises from:

- Bond angle strain : Cyclopropane C-C bonds are bent at 60°, deviating from the ideal tetrahedral angle (~109.5°).

- Torsional strain : Partially eclipsed C-H bonds reduce rotational freedom.

| Parameter | Value | Source |

|---|---|---|

| Total ring strain energy | ~28 kcal/mol | |

| C-C bond length | ~1.51 Å (shortened due to conjugation with phenyl π-system) |

Mitigation of strain :

Sulfonyl Chloride Functional Group Geometry

The sulfonyl chloride group (-SO₂Cl) in this compound exhibits a tetrahedral sulfur center , consistent with its reactivity. Key geometric features include:

- Bond distances :

- Electron-deficient sulfur : The sulfonyl chloride is highly electrophilic, enabling nucleophilic substitution reactions.

| Reaction Type | Product | Conditions |

|---|---|---|

| Hydrolysis | 2-Phenylcyclopropane-1-sulfonic acid + HCl | H₂O, room temp |

| Alcoholysis | Sulfonate esters (e.g., R-O-SO₂-Cyclopropane) | Alcohols |

| Amination | Sulfonamides (e.g., R₂NH-SO₂-Cyclopropane) | Amines |

Reactivity comparison :

Comparative Analysis with Related Cyclopropane Sulfonyl Derivatives

Table 1 compares this compound with structurally related cyclopropane sulfonyl derivatives.

Structural implications :

属性

IUPAC Name |

(1R,2S)-2-phenylcyclopropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2S/c10-13(11,12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPOIQPPYDWSBG-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1S(=O)(=O)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1S(=O)(=O)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909287-43-9 | |

| Record name | rac-(1R,2S)-2-phenylcyclopropane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Vinyl Carbene Insertion

Cyclopropanation via vinyl carbene intermediates is a well-established method. A styrene derivative (e.g., styrene or substituted styrene) reacts with a diazo compound (e.g., ethyl diazoacetate) in the presence of transition-metal catalysts such as rhodium(II) acetate. This generates a cyclopropane ring through [2+1] cycloaddition. For example:

$$

\text{Styrene} + \text{CH}2\text{N}2 \xrightarrow{\text{Rh}2(\text{OAc})4} \text{1-Phenylcyclopropane derivative}

$$

The stereochemical outcome (rac-vs. enantiopure) depends on the catalyst’s chiral ligands, though racemic products are typical without enantioselective control.

Simmons–Smith Reaction

The Simmons–Smith reaction employs diiodomethane and a zinc–copper couple to generate a zinc carbenoid, which reacts with alkenes to form cyclopropanes. For phenyl-substituted alkenes, this method yields trans-diastereomers due to steric effects. However, this approach requires subsequent functionalization to introduce the sulfonyl chloride group.

Sulfonylation of Cyclopropane Intermediates

Introducing the sulfonyl chloride group necessitates precise reaction conditions to avoid ring-opening or over-chlorination. Two validated methods are described below:

Direct Chlorosulfonation

The cyclopropane derivative (e.g., 2-phenylcyclopropane) undergoes chlorosulfonation using chlorosulfonic acid ($$ \text{HSO}3\text{Cl} $$) in dichloromethane at $$-10^\circ \text{C}$$. This exothermic reaction requires careful temperature control to prevent decomposition:

$$

\text{2-Phenylcyclopropane} + \text{HSO}3\text{Cl} \rightarrow \text{this compound} + \text{H}_2\text{O}

$$

Yields range from 60–75%, with purity dependent on distillation or chromatographic purification.

Oxidation of Thiol Intermediates

An alternative route involves synthesizing the cyclopropane thiol derivative first, followed by oxidation with chlorine gas ($$ \text{Cl}2 $$) in aqueous HCl:

$$

\text{2-Phenylcyclopropanethiol} + 3\text{Cl}2 + 2\text{H}_2\text{O} \rightarrow \text{this compound} + 6\text{HCl}

$$

This method avoids harsh acids but requires handling toxic chlorine gas.

Stereochemical Control and Racemic Mixture Resolution

The racemic nature of the product arises from non-stereoselective cyclopropanation or sulfonylation steps. While asymmetric catalysis (e.g., chiral Rh catalysts) could theoretically yield enantiopure material, current protocols for this compound prioritize racemic synthesis due to cost and practicality. Diastereomer separation via chiral column chromatography remains unexplored in published literature.

Purification and Characterization

Post-synthesis purification is critical due to the compound’s sensitivity to hydrolysis:

- Liquid–Liquid Extraction : The crude product is washed with cold sodium bicarbonate ($$ \text{NaHCO}3 $$) to remove residual acids, followed by drying over magnesium sulfate ($$ \text{MgSO}4 $$).

- Distillation : Short-path distillation under reduced pressure ($$ 0.1 \, \text{mmHg} $$) isolates the sulfonyl chloride as a colorless liquid.

Key Characterization Data :

- Boiling Point : $$ 216.69^\circ \text{C} $$ (at atmospheric pressure)

- NMR Spectroscopy : $$ ^1\text{H} $$ NMR (CDCl$$ _3 $$) exhibits distinct signals for cyclopropane protons ($$ \delta \, 1.2–1.8 \, \text{ppm} $$) and aromatic protons ($$ \delta \, 7.2–7.5 \, \text{ppm} $$).

- IR Spectroscopy : Strong absorption at $$ 1360 \, \text{cm}^{-1} $$ ($$ \text{SO}_2 $$) and $$ 580 \, \text{cm}^{-1} $$ ($$ \text{C–Cl} $$).

Recent Advances and Catalytic Innovations

Emerging methodologies, such as nickel-catalyzed sulfonylarylation, demonstrate the compound’s utility in synthesizing complex alkynes. For instance, its reaction with 1,3-enynes under nickel catalysis yields regioselective products, highlighting its versatility: $$ \text{1,3-Enyne} + \text{this compound} \xrightarrow{\text{Ni(cod)}_2} \text{Regioselective sulfonylated product} $$ This application underscores the compound’s value in modern synthetic campaigns.

化学反应分析

Nucleophilic Substitution Reactions

The sulfonyl chloride group readily undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles:

Sulfonamide Formation

Reaction with amines follows a classic two-step protocol (via in situ sulfonyl chloride generation):

-

Sulfonyl chloride synthesis :

-

Amine coupling :

Example :

Sulfonate Esterification

Reaction with alcohols/phenols in the presence of a base (e.g., EtN) produces sulfonate esters:

SuFEx-Inspired Transformations

While sulfur fluoride exchange (SuFEx) is typically associated with sulfonyl fluorides, sulfonyl chlorides exhibit similar reactivity under modified conditions:

Cyclopropane Functionalization

The strained cyclopropane ring enables stereospecific ring-opening or expansion:

-

DBU-promoted cyclization :

Example :

Stability and Reactivity Considerations

-

Thermal stability : Stable under standard conditions (20–25°C) but decomposes upon exposure to strong oxidizers, releasing SO and HCl ( ).

-

Radical pathways : Reactions involving NCS proceed via sulfonyl radical intermediates, as evidenced by inhibition studies with TEMPO/BHT ( ).

Table 1: Representative Sulfonamide Yields from this compound

| Amine | Product | Yield (%) | Source |

|---|---|---|---|

| Aniline | N-phenylsulfonamide | 92 | |

| N-Methylaniline | N-methyl-N-phenylsulfonamide | 87 | |

| Ammonia | Sulfonamide (NH) | 78 |

Table 2: Reaction Conditions for Cyclopropane Functionalization

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Desulfonylative cyclization | DBU, DCM, 25°C, 2 h | Cyclopropane-fused heterocycle (83% yield) |

科学研究应用

Chemical Applications

Building Block in Organic Synthesis

This compound serves as a crucial building block in organic chemistry. Its structure allows for the synthesis of more complex molecules through various transformations. The sulfonyl chloride group is particularly reactive, making it suitable for substitution reactions where it can form sulfonamide or sulfonate derivatives upon reaction with nucleophiles such as amines or alcohols.

Reactivity Profile

The compound undergoes several types of chemical reactions:

- Substitution Reactions : The sulfonyl chloride can be substituted to form various derivatives.

- Reduction Reactions : It can be reduced to yield sulfonyl hydride or other reduced products.

- Oxidation Reactions : Oxidation can lead to the formation of oxidized derivatives of the phenyl group or cyclopropane ring.

Biological Applications

Enzyme Interaction Studies

In biological research, rac-(1R,2S)-2-phenylcyclopropane-1-sulfonyl chloride is studied for its potential interactions with enzymes and other biomolecules. The sulfonyl chloride group allows it to form covalent bonds with nucleophilic sites on proteins, which can modulate their activity.

Pharmaceutical Development

Research is ongoing to evaluate its potential as a pharmaceutical intermediate or lead compound for drug development. Sulfonamide derivatives are known for their antibacterial properties, and this compound may serve as a scaffold for developing new therapeutic agents .

Industrial Applications

Specialty Chemicals Production

In industry, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its stability and reactivity make it suitable for various industrial applications, including the synthesis of agrochemicals and fine chemicals .

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of phenylcyclopropane exhibited potent inhibition against human leukemia cells. The mechanism involved cell cycle arrest and apoptosis induction linked to reactive oxygen species generation.

Case Study 2: Antimicrobial Properties

Research has shown that trans-2-phenylcyclopropane derivatives possess antimicrobial activity against Gram-negative bacteria. The sulfonamide functionality plays a critical role in disrupting bacterial metabolic pathways, suggesting potential applications in developing new antibiotics .

Data Table: Comparison of Similar Compounds

| Compound Name | Functional Groups | Key Applications |

|---|---|---|

| This compound | Sulfonyl chloride | Organic synthesis, pharmaceutical development |

| rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonyl chloride | Sulfonyl chloride | Similar applications but with different reactivity |

| trans-2-Phenylcyclopropane-1-sulfonamide | Sulfonamide | Antibacterial properties and enzyme interaction studies |

作用机制

The mechanism of action of rac-(1R,2S)-2-phenylcyclopropane-1-sulfonyl chloride involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in their activity or function. The sulfonyl chloride group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.

相似化合物的比较

Similar Compounds

- rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonyl chloride

- rac-(1R,2S)-2-(4-methoxyphenyl)cyclopropane-1-sulfonyl chloride

- rac-(1R,2S)-2-chlorocyclopropane-1-carbaldehyde

Uniqueness

rac-(1R,2S)-2-phenylcyclopropane-1-sulfonyl chloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the phenyl group enhances its stability and potential for π-π interactions, while the sulfonyl chloride group provides a reactive site for further chemical modifications. This combination makes it a versatile compound for various applications in research and industry.

生物活性

rac-(1R,2S)-2-phenylcyclopropane-1-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies to present a comprehensive understanding of its effects.

Chemical Structure and Properties

The compound this compound features a cyclopropane ring with a sulfonyl chloride functional group, which is known to enhance reactivity towards nucleophiles. Its structural formula can be represented as follows:

Antitumor Activity

Recent studies have highlighted the antitumor properties of derivatives related to this compound. For instance, derivatives such as anthranilamide-based 2-phenylcyclopropane-1-carboxamides exhibit significant antiproliferative activity against human leukemia K562 cells. Specifically, one derivative demonstrated a cytotoxic effect that induced G2/M phase arrest in the cell cycle, leading to DNA damage as evidenced by increased levels of phospho-ATM and γH2AX markers .

| Compound | Activity | Mechanism |

|---|---|---|

| 17b | Antitumoral | Induces G2/M arrest, DNA damage response |

| 13b | Cytotoxic | Moderate activity against tumor cells |

The mechanism underlying the biological activity of this compound appears to involve the generation of reactive oxygen species (ROS), activation of c-Jun N-terminal kinase (JNK), and subsequent induction of caspase-3 dependent apoptosis. The increase in ROS levels is crucial for triggering the apoptotic pathways in cancer cells, making this compound a candidate for further development in cancer therapies .

Case Studies

A notable case study involved testing various derivatives of cyclopropane compounds for their biological efficacy. The study found that specific modifications to the sulfonyl chloride group significantly influenced the cytotoxicity profiles against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that substituents on the phenyl ring play a critical role in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。